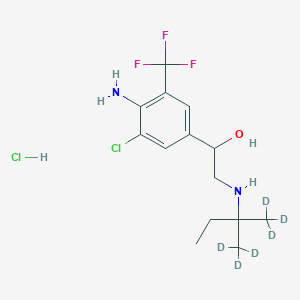
Tridecanoic acid-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecanoic acid-d9, also known as N-Tridecanoic acid-d9, is a deuterium-labeled version of tridecanoic acid. Tridecanoic acid is a 13-carbon medium-chain saturated fatty acid. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of fatty acids.
准备方法
Synthetic Routes and Reaction Conditions: Tridecanoic acid-d9 can be synthesized through the deuteration of tridecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the temperature and pressure optimized to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
化学反应分析
Types of Reactions: Tridecanoic acid-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecanedioic acid-d9 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group of this compound can be reduced to form tridecanol-d9 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form tridecanoyl chloride-d9.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Tridecanedioic acid-d9.
Reduction: Tridecanol-d9.
Substitution: Tridecanoyl chloride-d9.
科学研究应用
Tridecanoic acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of fatty acid metabolism.
Biology: Employed in studies of bacterial infections due to its ability to inhibit biofilm formation and persistence in bacteria like Escherichia coli.
Medicine: Investigated for its potential antimicrobial properties, particularly in combination with other agents like silver nanoparticles.
Industry: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic profiles.
作用机制
The mechanism of action of tridecanoic acid-d9 involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to leakage of cellular contents and eventual cell death. Additionally, this compound can inhibit the formation of biofilms by interfering with the signaling pathways involved in biofilm development. This makes it a potential candidate for antimicrobial applications.
相似化合物的比较
Tridecanoic acid-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Undecanoic acid: An 11-carbon medium-chain fatty acid.
Lauric acid: A 12-carbon medium-chain fatty acid.
Tetradecanoic acid: A 14-carbon medium-chain fatty acid.
Compared to these compounds, this compound offers the advantage of being used as a tracer in metabolic studies due to its deuterium labeling. This allows for more precise tracking and analysis of metabolic pathways.
属性
分子式 |
C13H26O2 |
|---|---|
分子量 |
223.40 g/mol |
IUPAC 名称 |
10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2 |
InChI 键 |
SZHOJFHSIKHZHA-YNSOAAEFSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





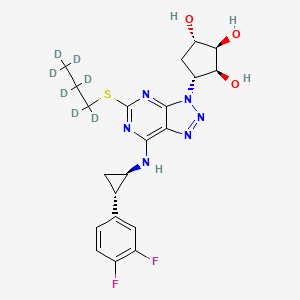
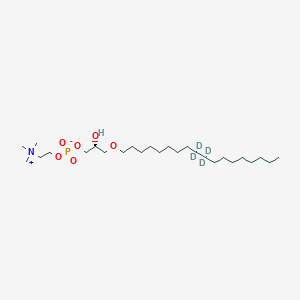
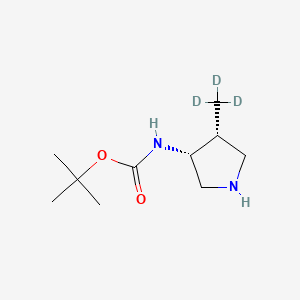
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)

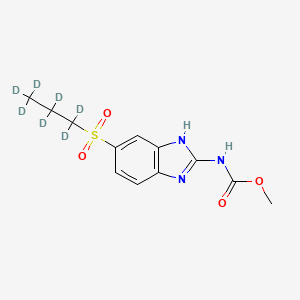

![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
